Cas no 2243505-06-6 (4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid)

4-Chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid is a specialized benzoic acid derivative featuring both Fmoc-protected amino and hydroxyl functional groups. Its structural design makes it valuable in peptide synthesis and organic chemistry applications, where selective protection and deprotection strategies are required. The Fmoc group offers orthogonal protection compatibility, enabling controlled modifications under mild basic conditions. The presence of chloro and hydroxy substituents enhances its reactivity for further derivatization, while the carboxylic acid moiety allows for conjugation or immobilization on solid supports. This compound is particularly useful in medicinal chemistry and bioconjugation, where precise functional group manipulation is critical. Its stability and well-defined reactivity profile make it a reliable intermediate in complex synthetic pathways.
4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid structure
2243505-06-6 structure
Product name:4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid
CAS No:2243505-06-6
MF:C22H16ClNO5
Molecular Weight:409.819145202637
CID:6615909
PubChem ID:165720136

4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid
    • EN300-6492579
    • 2243505-06-6
    • インチ: 1S/C22H16ClNO5/c23-20-18(9-12(21(26)27)10-19(20)25)24-22(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,25H,11H2,(H,24,28)(H,26,27)
    • InChIKey: JKJHEWLPZPSTIW-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(C(=O)O)C=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)O

計算された属性

  • 精确分子量: 409.0717003g/mol
  • 同位素质量: 409.0717003g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 594
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 95.9Ų

4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6492579-1.0g
4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid
2243505-06-6
1g
$0.0 2023-05-31

4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid 関連文献

4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acidに関する追加情報

4-Chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic Acid: A Comprehensive Overview

The compound 4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid, identified by the CAS registry number CAS No. 2243505-06-6, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a benzoic acid backbone substituted with chlorine, a hydroxyl group, and a fluorenylmethoxycarbonyl (Fmoc) group. The presence of these functional groups makes it a valuable substrate for further chemical modifications and studies.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging the Fmoc group as a protective moiety for amino acids in solid-phase peptide synthesis (SPPS). The Fmoc group, derived from fluorene, is widely recognized for its stability under basic conditions and ease of removal under acidic conditions. This property makes 4-chloro-3-(Fmoc-amino)-5-hydroxybenzoic acid an ideal candidate for use in peptide synthesis, where controlled deprotection is crucial for constructing complex peptide sequences.

In addition to its role in peptide synthesis, this compound has garnered attention in the field of medicinal chemistry due to its potential as a lead molecule for drug discovery. The hydroxyl and chlorine substituents on the aromatic ring contribute to its unique electronic and steric properties, which can be exploited to design bioactive compounds with specific pharmacological profiles. Recent studies have explored the use of this compound as a precursor for synthesizing novel anti-inflammatory and anticancer agents, highlighting its versatility in drug design.

The synthesis of CAS No. 2243505-06-6 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the introduction of the Fmoc group via nucleophilic acyl substitution and the selective oxidation of intermediate alcohols to carboxylic acids. These steps require meticulous control over reaction conditions to ensure high yields and purity of the final product.

From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have provided critical insights into its molecular structure, confirming the presence of all functional groups and their relative positions on the aromatic ring. Such detailed structural elucidation is essential for ensuring the reliability of this compound in downstream applications.

In terms of environmental impact, researchers have also investigated the biodegradation pathways of this compound under various conditions. Understanding its environmental fate is crucial for assessing its safety and sustainability in industrial applications. Preliminary findings suggest that under aerobic conditions, this compound undergoes microbial degradation through oxidative cleavage of the fluorenyl moiety, leading to the formation of less complex byproducts.

Looking ahead, the potential applications of 4-chloro-3-(Fmoc-amino)-5-hydroxybenzoic acid are expected to expand further as new synthetic methodologies emerge. Its role as a building block in organic synthesis opens up possibilities for creating novel materials with tailored properties, such as advanced polymers or nanomaterials. Additionally, ongoing research into its pharmacokinetic properties may pave the way for its use in targeted drug delivery systems.

In conclusion, CAS No. 2243505-06-6, or 4-chloro-3-(Fmoc-amino)-5-hydroxybenzoic acid, represents a significant advancement in organic chemistry due to its unique structure and diverse applications. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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